Fasiglifam

Vue d'ensemble

Description

Fasiglifam, également connu sous le nom de TAK-875, est un agoniste sélectif du récepteur couplé aux protéines G 40 (GPR40) oral en cours d'investigation. Il a été développé comme un agent de première classe pour améliorer la sécrétion d'insuline dépendante du glucose chez les patients atteints de diabète de type 2. This compound a démontré son efficacité dans la réduction des taux de glucose sanguin lors d'essais cliniques, mais a ensuite été retiré en raison de préoccupations concernant les lésions hépatiques induites par les médicaments .

Applications De Recherche Scientifique

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of fasiglifam in improving glycemic control. Key findings from these studies include:

- Reduction in Glycated Hemoglobin (HbA1c) : In a 24-week phase 2 trial conducted in Japan, this compound demonstrated significant reductions in HbA1c levels compared to placebo. Patients receiving 25 mg and 50 mg doses showed reductions of −0.57% and −0.83%, respectively, compared to a −0.16% change with placebo (p < 0.0001) .

- Fasting Plasma Glucose Levels : Significant decreases in fasting plasma glucose were noted from week 2 onwards in both treatment groups .

- Long-term Efficacy : A long-term study indicated that HbA1c levels continued to decrease from week 2 and were maintained over 52 weeks .

Safety Profile

Despite its promising efficacy, safety concerns have significantly impacted the development of this compound:

- Liver Safety Issues : Reports of liver injury have emerged during clinical trials, leading to the halting of its development. Three serious liver injuries were attributed to this compound treatment .

- Adverse Events : The overall incidence of treatment-emergent adverse events (TEAEs) was similar between this compound and placebo groups, with mild to moderate severity reported . The most common TEAEs included nasopharyngitis and upper respiratory tract infections.

Case Studies

Several case studies illustrate the applications and challenges associated with this compound:

- Phase 3 Cardiovascular Safety Trial : This trial was designed to assess cardiovascular safety in high-risk patients with type 2 diabetes. However, it was terminated prematurely due to concerns regarding liver safety .

- Japanese Patient Cohort : In a study focused on Japanese patients, this compound showed significant improvements in glycemic control compared to glimepiride, another diabetes medication .

Comparative Efficacy Table

The following table summarizes key findings from various clinical trials evaluating the efficacy and safety of this compound:

| Study Type | Dose | HbA1c Reduction (%) | Fasting Plasma Glucose Reduction (mmol/l) | TEAEs Incidence (%) |

|---|---|---|---|---|

| Phase 2 Trial | 25 mg | -0.57 | -1.40 | 58.7 |

| 50 mg | -0.83 | -1.41 | 56.5 | |

| Long-term Study | Variable | Maintained | Not specified | Not specified |

| Cardiovascular Safety | Placebo | N/A | N/A | N/A |

Mécanisme D'action

Target of Action

Fasiglifam primarily targets the Free Fatty Acid Receptor 1 (FFAR1)/GPR40 . FFAR1 is a cell surface receptor expressed in the β-cells of human pancreatic islets . It plays a crucial role in potentiating insulin secretion in a glucose-dependent manner .

Mode of Action

This compound acts as an ago-allosteric modulator with a partial agonistic activity for FFAR1 . It shows positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA) . This means that this compound and γ-LA can bind to distinct binding sites on FFAR1, and their combined action results in a greater effect than the sum of their individual effects .

Biochemical Pathways

This compound’s action on FFAR1 leads to an increase in intracellular inositol monophosphate and calcium concentration, consistent with activation of the Gqα signaling pathway . This results in the potentiation of insulin secretion . The augmentation of glucose-induced insulin secretion by this compound, γ-LA, or their combination is completely abolished in pancreatic islets of FFAR1-knockout mice , indicating the critical role of FFAR1 in this pathway.

Pharmacokinetics

This compound is a potent, selective, and orally bioavailable GPR40 agonist . It has been found to inhibit the efflux transporter mrp2/mrp2 and uptake transporters ntcp and oatp/oatp , which may affect its bioavailability and lead to hyperbilirubinemia and cholestatic hepatotoxicity .

Result of Action

This compound enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia . It has a low risk of hypoglycemia and no evidence of β cell toxicity . It has been associated with liver injury, leading to its withdrawal from phase iii clinical trials .

Action Environment

The insulinotropic effect of this compound was suppressed by pharmacological reduction of plasma free fatty acid (FFA) levels using a lipolysis inhibitor . This suggests that this compound potentiates insulin release in conjunction with plasma FFAs in vivo . Therefore, the levels of FFAs in the body can influence the action, efficacy, and stability of this compound.

Méthodes De Préparation

La synthèse de Fasiglifam implique plusieurs étapes, y compris la formation de dérivés biphényliques. La voie de synthèse comprend généralement le couplage de cycles benzéniques par une liaison C-C, suivi de diverses modifications de groupes fonctionnels pour obtenir les propriétés pharmacologiques souhaitées . Les méthodes de production industrielles visent à optimiser le rendement et la pureté tout en garantissant la sécurité et la possibilité de mise à l'échelle.

Analyse Des Réactions Chimiques

Fasiglifam subit plusieurs types de réactions chimiques, notamment :

Réduction : Les réactions de réduction sont moins fréquentes, mais peuvent se produire dans des conditions spécifiques.

Substitution : Les réactions de substitution peuvent modifier les groupes fonctionnels sur la structure biphénylique, modifiant potentiellement son activité pharmacologique.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent divers métabolites qui peuvent être analysés plus en détail pour leurs propriétés pharmacocinétiques et toxicologiques .

Applications de la recherche scientifique

Chimie : En tant que composé modèle pour l'étude des agonistes du GPR40 et de leurs propriétés chimiques.

Biologie : Investigation du rôle du GPR40 dans le métabolisme du glucose et la sécrétion d'insuline.

Médecine : Développement de nouveaux traitements pour le diabète de type 2 en ciblant le GPR40 pour améliorer la sécrétion d'insuline avec un risque minimal d'hypoglycémie

Mécanisme d'action

This compound exerce ses effets en agissant comme un modulateur ago-allostérique du récepteur 1 des acides gras libres (FFAR1), également connu sous le nom de GPR40. Il améliore la sécrétion d'insuline de manière dépendante du glucose en se liant à un site allostérique distinct du site de liaison orthostérique des acides gras libres. Cette interaction coopérative avec les acides gras libres plasmatiques endogènes potentialise la libération d'insuline, ce qui fait de this compound un médicament antidiabétique attrayant .

Comparaison Avec Des Composés Similaires

Fasiglifam est unique parmi les agonistes du GPR40 en raison de son action sélective et puissante sur le FFAR1. Des composés similaires comprennent :

Glimépiride : Une sulfonylurée qui stimule la sécrétion d'insuline, mais présente un risque plus élevé d'hypoglycémie.

Sitagliptine : Un inhibiteur de la dipeptidyl peptidase-4 (DPP-4) qui améliore la sécrétion d'insuline en empêchant la dégradation des hormones incrétines.

Pioglitazone : Une thiazolidinedione qui améliore la sensibilité à l'insuline, mais qui a des cibles moléculaires et des mécanismes d'action différents .

Le mécanisme d'action unique de this compound et le ciblage sélectif du GPR40 le distinguent de ces autres agents antidiabétiques, bien que son développement ait été interrompu en raison de problèmes de sécurité.

Activité Biologique

Fasiglifam (TAK-875) is a novel compound that acts as an agonist for the free fatty acid receptor 1 (FFAR1), also known as G-protein-coupled receptor 40 (GPR40). It has been primarily investigated for its potential in improving glycemic control in patients with type 2 diabetes. Despite its promising efficacy, the development of this compound was halted due to concerns regarding liver toxicity observed in clinical trials. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and associated safety concerns.

This compound enhances insulin secretion through a glucose-dependent mechanism, which differentiates it from other antidiabetic agents like sulfonylureas. The key actions include:

- Agonism of FFAR1 : this compound binds to FFAR1, promoting insulin secretion from pancreatic β-cells in response to elevated glucose levels. This action is mediated by increased intracellular calcium levels and enhanced calcium oscillations, which are crucial for insulin release .

- Membrane Depolarization : The insulinotropic effect of this compound requires membrane depolarization. Studies have shown that the presence of K+ ions can potentiate this effect even in the absence of glucose .

- Second Messenger Pathways : this compound influences various intracellular signaling pathways, including those involving diacylglycerol (DAG) and inositol trisphosphate (IP3), which are critical for mediating calcium dynamics and insulin secretion .

| Mechanism | Description |

|---|---|

| FFAR1 Agonism | Enhances insulin secretion in a glucose-dependent manner |

| Membrane Depolarization | Necessary for the insulinotropic effect |

| Calcium Dynamics | Increases intracellular calcium levels and oscillations |

Clinical Efficacy

This compound has been evaluated in multiple clinical trials, demonstrating significant improvements in glycemic control among patients with type 2 diabetes:

- HbA1c Reduction : In a study involving Japanese patients, this compound significantly reduced HbA1c levels compared to placebo. The least squares mean change from baseline was −0.57% for the 25 mg dose and −0.83% for the 50 mg dose at week 24 .

- Fasting Plasma Glucose : Significant reductions in fasting plasma glucose were observed as early as week 2, with sustained improvements throughout the study duration .

- Safety Profile : The treatment was generally well tolerated, with a low incidence of hypoglycemia. However, concerns regarding liver safety emerged during trials .

Table 2: Clinical Trial Results for this compound

| Study Parameter | Placebo | This compound 25 mg | This compound 50 mg |

|---|---|---|---|

| HbA1c Change | −0.16% | −0.57% | −0.83% |

| % Achieving HbA1c < 6.9% | 13.8% | 30.2% | 54.8% |

| Fasting Plasma Glucose Change | −0.17 mmol/l | −1.40 mmol/l | −1.41 mmol/l |

Safety Concerns

Despite its efficacy, this compound's development faced significant challenges due to hepatotoxicity:

- Liver Toxicity : Preclinical studies indicated that this compound could induce liver toxicity through reactive oxygen species (ROS) generation, leading to decreased viability in hepatocyte cultures .

- Clinical Observations : During Phase 3 trials, cases of abnormal liver function tests were reported, prompting further investigation into the compound's safety profile . Ultimately, the development was terminated due to these safety concerns despite its therapeutic potential.

Case Study: Liver Injury Incidents

In one notable case during clinical trials, a patient exhibited signs of liver injury attributed to this compound exposure. Although recovery occurred after discontinuation of the drug, this incident highlighted the need for careful monitoring of liver function in patients receiving treatment with this compound.

Propriétés

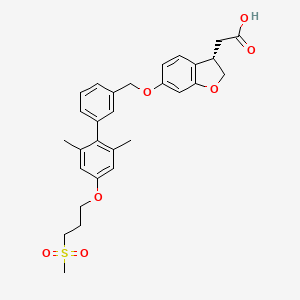

IUPAC Name |

2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCALJIHZVNMGJ-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025726 | |

| Record name | ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000413-72-8 | |

| Record name | Fasiglifam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000413728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasiglifam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12491 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3S)â??6â??({2',6'â??dimethylâ??4'â??[3â??(methylsulfonyl)propoxy]bipheâ??nylâ??3â??yl}methâ??oxy)â??2,3â??dihydroâ??1â??benzofuranâ??3â??yl]acetic acid hemiâ??hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FASIGLIFAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLP1W4JXAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.